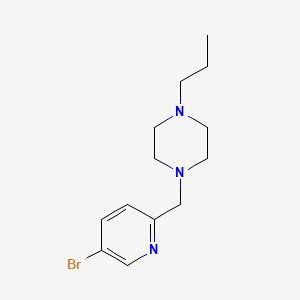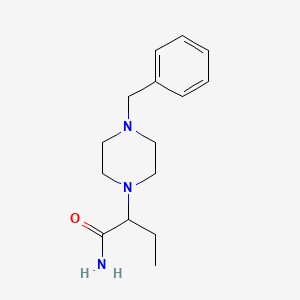![molecular formula C12H9N3O4 B14913541 3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)
3-[(5-Nitropyridin-2-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Nitropyridin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of benzoic acid, where the amino group is substituted with a 5-nitropyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]benzoic acid typically involves the nitration of pyridine followed by amination and subsequent coupling with benzoic acid. One common method involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, which is then coupled with benzoic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[(5-Aminopyridin-2-yl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(5-Nitropyridin-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-[(3-Nitropyridin-2-yl)amino]benzoic acid
- 3-[(4-Nitropyridin-2-yl)amino]benzoic acid
- 3-[(6-Nitropyridin-2-yl)amino]benzoic acid
Uniqueness
3-[(5-Nitropyridin-2-yl)amino]benzoic acid is unique due to the position of the nitro group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
特性
分子式 |
C12H9N3O4 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
3-[(5-nitropyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H9N3O4/c16-12(17)8-2-1-3-9(6-8)14-11-5-4-10(7-13-11)15(18)19/h1-7H,(H,13,14)(H,16,17) |
InChIキー |
VVCYOKXYZSEPRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
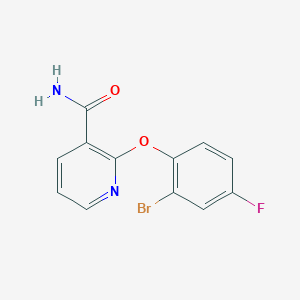
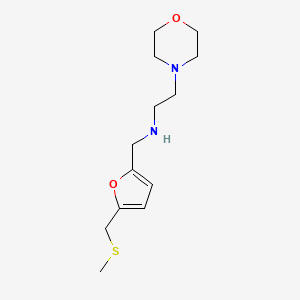
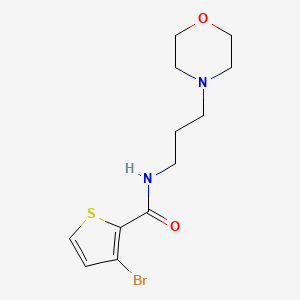
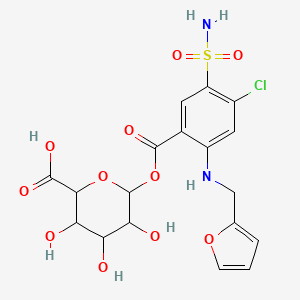


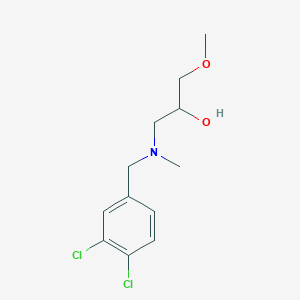
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)
